Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate
Description
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is a synthetic organic compound featuring a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with a 6-chloropyridine-3-carbonyl group and at the 2-position with a benzyl ester moiety. Its synthesis likely involves coupling reactions between activated pyridine derivatives and pyrrolidine precursors, as inferred from analogous procedures in .
Properties
IUPAC Name |
benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-9-8-14(11-20-16)17(22)21-10-4-7-15(21)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMFNMYFPASLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from proline via chloroacetylation followed by amidation . The chloropyridine moiety is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Finally, the benzyl ester group is added through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Chlorine vs. Methyl/Amino Groups: The chloro substituent in the target compound enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to methyl- or amino-substituted analogs.
- Ring Size Effects : Piperidine derivatives () offer greater conformational flexibility but may reduce binding specificity in biological targets due to increased entropy .
Biological Activity
Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a chloropyridine moiety. This unique structure contributes to its diverse biological activities. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloropyridine component facilitates binding to specific targets, which may lead to modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For example, the compound was tested against FaDu hypopharyngeal tumor cells and showed enhanced cytotoxicity compared to standard treatments like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.
Synthetic Route:
- Formation of Pyrrolidine Ring : A key step involves cyclization reactions to form the pyrrolidine structure.
- Substitution Reactions : The introduction of the benzyl and chloropyridine groups occurs through nucleophilic substitution methods.
Q & A
Basic Questions
Q. What synthetic routes are available for synthesizing Benzyl 1-(6-chloropyridine-3-carbonyl)pyrrolidine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using 6-chloropyridine-3-carboxylic acid derivatives and benzyl pyrrolidine-2-carboxylate. A robust approach involves activating the carboxylic acid with a coupling agent such as T3P® (propane phosphonic acid anhydride) in acetonitrile, with triethylamine as a base. Key parameters include maintaining temperatures below 25°C during reagent addition and heating to 40°C for 3 hours to complete the reaction . Yield optimization (e.g., 81% in related syntheses) requires stoichiometric control of reagents (1:1 molar ratio of reactants) and efficient workup (e.g., sequential washing with HCl, NaHCO₃, and NaCl to remove byproducts) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include aromatic protons (δ ~7.23 ppm for pyridine) and benzyl ester protons (δ ~5.1–5.3 ppm). The pyrrolidine ring protons appear as multiplet signals (δ ~2.0–4.0 ppm) .
- 13C-NMR : Carbonyl carbons (e.g., ester at δ ~173.5 ppm, amide at δ ~157.2 ppm) and chloropyridine carbons (δ ~150–120 ppm) confirm connectivity .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass (e.g., 176.3 for related intermediates) .
Q. How is the benzyl protecting group selectively removed during downstream functionalization?
- Methodological Answer : Hydrogenolysis using 10% palladium on carbon (Pd/C) and ammonium formate in methanol under reflux (5 hours) effectively cleaves the benzyl group. Post-reaction, filtration through Celite® and solvent removal yield the deprotected carboxylic acid derivative. Yields up to 87% are achievable with optimized catalyst loading (0.01 mol) and stoichiometric excess of ammonium formate .
Advanced Research Questions
Q. How can the pyrrolidine ring’s conformational flexibility be analyzed in this compound?
- Methodological Answer : The Cremer-Pople puckering parameters (amplitude q and phase angle θ) quantify ring puckering using crystallographic data . Software like Mercury (Cambridge Crystallographic Data Centre) can visualize and calculate these parameters by fitting atomic coordinates to a mean plane. For example, a puckering amplitude q > 0.5 Å and phase angles near 0° or 180° suggest envelope or half-chair conformations .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- SHELXL : Iterative refinement with SHELXL (e.g., anisotropic displacement parameters for non-H atoms) improves model accuracy. Use the GOOF (Goodness-of-Fit) metric to assess agreement between observed and calculated data; values near 1.0 indicate reliable models .
- WinGX/ORTEP : Validate thermal ellipsoid visualizations to identify over- or under-refined atoms. For twinned crystals, employ twin-law refinement in SHELXL .
Q. How can computational tools predict intermolecular interactions in the solid state?
- Methodological Answer : The Materials Module in Mercury enables motif searches (e.g., hydrogen bonds, π-π stacking) across crystallographic databases. For example, analyze Cl···H-C interactions between chloropyridine and adjacent molecules. Packing similarity calculations (e.g., using Crystal Packing Similarity in Mercury) compare structural motifs with known analogs .
Q. What experimental and computational approaches validate stereochemical integrity during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiomeric excess.
- X-ray Crystallography : Assign absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation) .
- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) and experimental NMR chemical shifts to verify stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
